molecular formula C8H7Br2NO2 B322278 2-(2,4-Dibromophenoxy)acetamide

2-(2,4-Dibromophenoxy)acetamide

Cat. No.: B322278
M. Wt: 308.95 g/mol
InChI Key: FYPOAWJNUWQTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dibromophenoxy)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, a phenoxyacetamide featuring bromine substituents, is frequently utilized in the design and synthesis of novel bioactive compounds. Researchers investigate this family of compounds for its potential to inhibit key enzymes, such as α-glucosidase and α-amylase, which are critical targets in the management of type 2 diabetes . The mechanism of action for related bromophenyl acetamide derivatives has been characterized as a non-competitive mode of enzyme inhibition, which impedes the digestion of carbohydrates and can help reduce postprandial hyperglycemia . Furthermore, the 2,4-dibromophenoxy moiety is a recognized scaffold in marine natural products and is explored for its cytotoxic properties . This compound and its analogs serve as valuable precursors in semisynthetic studies aimed at generating libraries for biological screening, particularly in anticancer research against cell lines such as prostate carcinoma (DU145) and breast cancer (MCF-7, MDA-MB-231) . The presence of halogen atoms makes it a suitable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)acetamide

InChI

InChI=1S/C8H7Br2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

FYPOAWJNUWQTCA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OCC(=O)N

Origin of Product

United States

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